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Compound of Interest

Compound Name: rel-(2S,4S)-Terconazole

CAS No.: 1486497-66-8

Cat. No.: B590875 Get Quote

Strategic Overview & Rationale
The Challenge of Terconazole Delivery
Terconazole (TCZ) is a triazole antifungal agent primarily used for the treatment of vulvovaginal

candidiasis. Chemically, it exists as a mixture of stereoisomers due to the presence of chiral

centers at the dioxolane ring. The therapeutic efficacy is predominantly associated with the cis-

isomer (specifically the cis-ketal form).

Key Formulation Hurdles:

Stereochemical Purity: The trans-isomer is often considered an impurity with lower antifungal

activity. Formulations must ensure the stability of the cis-isomer and prevent epimerization

during processing.

Lipophilicity: TCZ is a BCS Class II drug with low aqueous solubility (<0.1 mg/mL) and high

lipophilicity (LogP ~3.6), making it difficult to incorporate into aqueous gels without

precipitation.

Skin/Mucosal Barrier: Effective topical delivery requires overcoming the stratum corneum or

mucosal barrier while minimizing local irritation.
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Selected Formulation Strategies
This guide details three distinct strategies to overcome these barriers, moving beyond

conventional creams to advanced nanocarrier systems:

Strategy A: Novasomes (Non-ionic Surfactant Vesicles): Selected for their high deformability

and ability to penetrate deep skin layers.

Strategy B: Microsponges: Selected for their ability to entrap the drug in a porous structure,

providing sustained release and reducing local irritation.

Strategy C: Solid Lipid Nanoparticles (SLNs): Selected for maximizing the solubility of the

lipophilic TCZ within a physiological lipid matrix.

Pre-Formulation: Isomeric Purity & Analytics
Before initiating formulation, the Active Pharmaceutical Ingredient (API) must be characterized

to ensure the cis-isomer content meets specifications (>99%).

Analytical Protocol: HPLC Separation of Isomers
Objective: Quantify cis-Terconazole and detect trans-impurities.

Column: Chiralcel OJ-H or Newcrom R1 (Reverse Phase/Mixed Mode).

Mobile Phase: Acetonitrile : Buffer (Phosphate pH 6.8) (60:40 v/v).

Flow Rate: 1.0 mL/min.

Detection: UV at 220 nm.

Acceptance Criteria: Resolution factor (

) > 2.0 between cis and trans peaks.
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Figure 1: Quality Control Workflow for Terconazole Isomer Verification prior to formulation.

Protocol A: Terconazole-Loaded Novasomes
Novasomes are multi-lamellar vesicles stabilized by free fatty acids (FFA) and cholesterol.

They offer superior stability and encapsulation efficiency (EE%) compared to standard

liposomes.

Materials
API: Cis-Terconazole.

Surfactant: Span 60 or Polyoxyethylene (2) stearyl ether (Brij 72).

Stabilizer: Cholesterol.[1][2]

Charge Inducer/Stabilizer: Oleic Acid (Free Fatty Acid).

Solvent: Ethanol (Absolute).

Aqueous Phase: Phosphate Buffered Saline (PBS) pH 7.4.[3]

Experimental Procedure (Ethanol Injection Method)
Phase I (Organic): In a glass vial, dissolve Terconazole (10 mg), Span 60 (60 mg),

Cholesterol (30 mg), and Oleic Acid (10 mg) in 2 mL of absolute ethanol.

Heating: Warm the organic phase to 60°C in a water bath until a clear solution is obtained.
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Phase II (Aqueous): Pre-heat 10 mL of PBS (pH 7.4) to 60°C in a beaker under magnetic

stirring (500 RPM).

Injection: Slowly inject the hot organic phase into the stirring aqueous phase using a syringe

(Rate: 1 mL/min). Critical Step: Maintain 60°C to prevent premature lipid crystallization.

Vesicle Formation: Spontaneous turbidity indicates novasome formation. Continue stirring for

30 minutes at 60°C.

Solvent Removal: Stir the dispersion at room temperature (open beaker) or use a rotary

evaporator to remove residual ethanol.

Size Reduction: Sonicate the dispersion using a probe sonicator (20% amplitude, 3 cycles of

3 mins) to reduce particle size and polydispersity.

Characterization Targets
Parameter Target Value Method

Particle Size 200 - 600 nm
Dynamic Light Scattering

(DLS)

Polydispersity Index (PDI) < 0.4 DLS

Zeta Potential -40 to -80 mV Electrophoretic Mobility

Entrapment Efficiency > 85%
Ultracentrifugation (Free drug

in supernatant)

Protocol B: Terconazole Microsponges[6][7]
Microsponges are porous polymeric microspheres that can entrap large amounts of drug. They

are ideal for reducing the "greasy" feel of topical products and minimizing irritation by

controlling release rates.

Materials
API: Cis-Terconazole.

Polymer: Eudragit RS 100 or Ethyl Cellulose.
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Internal Phase Solvent: Dichloromethane (DCM) or Ethanol.

External Phase: Distilled water containing Polyvinyl Alcohol (PVA) as an emulsifier.

Pore Inducer: Propylene Glycol or Glycerol.

Experimental Procedure (Quasi-Emulsion Solvent
Diffusion)

Internal Phase Preparation: Dissolve Terconazole (200 mg) and Eudragit RS 100 (800 mg) in

5 mL of DCM. Add Propylene Glycol (0.5 mL) as a plasticizer/pore inducer.

External Phase Preparation: Prepare 100 mL of 0.5% w/v PVA aqueous solution. Heat to

35°C.

Emulsification: Pour the internal phase into the external phase while stirring with a

mechanical stirrer (Propeller type) at 1000 RPM.

Solidification: Stir for 2-3 hours. The DCM diffuses into the water and evaporates, causing

the polymer to solidify into porous microspheres.

Filtration & Washing: Filter the microsponges using Whatman filter paper. Wash 3 times with

distilled water to remove free drug and surfactant.

Drying: Dry the microsponges in an oven at 40°C for 12 hours.
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Figure 2: Quasi-Emulsion Solvent Diffusion method for Terconazole Microsponges.

Protocol C: Solid Lipid Nanoparticles (SLN)[4][8][9]
SLNs utilize physiological lipids which are solid at room temperature and body temperature.

This matrix protects the chemically sensitive cis-isomer and enhances occlusion on the skin.

Materials
Lipid: Compritol 888 ATO or Stearic Acid.

Surfactant: Poloxamer 188 or Tween 80.

API: Cis-Terconazole.

Experimental Procedure (Hot Homogenization)
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Lipid Melting: Melt Compritol 888 ATO (5% w/w of total formulation) at 75°C (approx. 5-10°C

above melting point).

Drug Incorporation: Dissolve Terconazole (1% w/w) into the molten lipid. Ensure complete

solubilization.

Aqueous Phase: Dissolve Poloxamer 188 (2% w/w) in distilled water and heat to 75°C.

Pre-Emulsion: Add the aqueous phase to the lipid phase under magnetic stirring to form a

coarse pre-emulsion.

High Shear Homogenization: Homogenize the mixture at 12,000 RPM for 10 minutes using a

high-speed homogenizer (e.g., Ultra-Turrax) while maintaining temperature at 75°C.

Ultrasonication: Sonicate the hot emulsion for 10 minutes.

Cooling (Critical): Rapidly cool the dispersion to 4°C (using an ice bath) to recrystallize the

lipid and form nanoparticles. Note: Slow cooling can lead to particle aggregation.

Topical Gel Incorporation[4][8][9]
Nanocarriers (Novasomes, Microsponges, or SLNs) are typically too fluid for topical application.

They must be incorporated into a gel base.

Gel Base Protocol:

Disperse Carbopol 940 (1% w/w) in distilled water. Allow to swell for 24 hours.

Neutralize with Triethanolamine (TEA) to pH 6.0-6.5 to induce gelation.

Incorporation: Gently fold the Nanocarrier dispersion (equivalent to 0.8% Terconazole final

concentration) into the gel base using a spatula to avoid breaking the vesicles/particles.

Evaluation & Validation
In Vitro Release Study[1][10][11]

Apparatus: USP Dissolution Apparatus II (Paddle) or Dialysis Bag method.
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Medium: Acetate buffer pH 5.5 (simulating skin pH) or Phosphate buffer pH 7.4 + 1% SLS (to

maintain sink conditions).

Time Points: 0.5, 1, 2, 4, 8, 12, 24 hours.

Analysis: HPLC or UV Spectrophotometry.

Ex Vivo Permeation (Franz Diffusion Cell)
This is the gold standard for predicting topical efficacy.

Membrane: Excised rat skin or synthetic Strat-M® membrane.

Donor Compartment: 1g of Terconazole Gel Formulation.

Receptor Compartment: PBS pH 7.4 + Solubilizer (Ethanol 20% or SLS 1%).

Temperature: 32°C (Skin surface temperature).

Sampling: Withdraw aliquots at set intervals and replace with fresh medium.

Donor Compartment
(TCZ Gel Formulation)

Semi-permeable Membrane
(Strat-M or Skin)

Diffusion

Receptor Compartment
(Buffer + Solubilizer @ 32°C)

Permeation

Sample Port
(HPLC Analysis)

Aliquots
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Figure 3: Schematic of Franz Diffusion Cell setup for permeation analysis.

Summary of Comparative Advantages
Feature Novasomes Microsponges SLNs

Primary Mechanism
Vesicle deformation

for deep penetration

Porous entrapment for

controlled release

Lipid matrix for

solubility & occlusion

Drug Loading Moderate High Low to Moderate

Skin Feel Non-greasy Powdery/Matte Occlusive/Moisturizing

Stability
High (due to

Cholesterol/FFA)
Very High (Solid state)

Moderate (Lipid

polymorphism risk)

Best For Deep fungal infections Reducing irritation
Dry/Eczematous skin

+ Infection
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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